An In-depth Technical Guide to the Physicochemical Characteristics of 2-Ethoxy-4-(methylsulfanyl)benzoic Acid
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Ethoxy-4-(methylsulfanyl)benzoic Acid
This guide provides a comprehensive technical overview of the anticipated physicochemical characteristics of 2-Ethoxy-4-(methylsulfanyl)benzoic acid. As a novel molecule with limited publicly available data, this document establishes a predictive framework based on the analysis of structurally similar compounds and outlines the requisite experimental protocols for its empirical validation. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies necessary to characterize this compound.
Molecular Structure and Predicted Physicochemical Properties
2-Ethoxy-4-(methylsulfanyl)benzoic acid is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₃S. Its structure, featuring an ethoxy group at the 2-position, a methylsulfanyl group at the 4-position, and a carboxylic acid group on the benzene ring, dictates its chemical behavior and physical properties.
A detailed summary of its predicted and known analogous properties is presented below.
| Property | Predicted/Analogous Value | Rationale/Methodology |
| Molecular Weight | 212.27 g/mol | Calculated from the chemical formula. |
| Melting Point (°C) | Estimated: 150-170 | Based on analogous compounds like 2-(Methylthio)benzoic acid (166-171 °C) and considering the influence of the ethoxy group.[1] |
| pKa | Estimated: 3.5 - 4.5 | Benzoic acid has a pKa of 4.2.[2] The electron-donating ethoxy group and electron-withdrawing methylsulfanyl group will influence this value. Experimental determination via potentiometric titration is required. |
| Solubility | Predicted: Poorly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate). | The carboxylic acid moiety offers some aqueous solubility, but the aromatic ring and non-polar substituents suggest limited solubility in water. Benzoic acid's solubility is enhanced in various organic solvents.[3][4] |
| LogP | Estimated: 2.0 - 3.0 | This prediction is based on the lipophilic nature of the ethoxy and methylsulfanyl groups, balanced by the hydrophilic carboxylic acid. |
Synthesis and Purification
While a specific synthesis for 2-Ethoxy-4-(methylsulfanyl)benzoic acid is not widely published, a plausible synthetic route can be extrapolated from methods used for similar benzoic acid derivatives.[5] A common approach involves the modification of a substituted toluene or phenol precursor, followed by oxidation to the carboxylic acid.
Hypothetical Synthetic Workflow
Caption: A plausible synthetic pathway for 2-Ethoxy-4-(methylsulfanyl)benzoic acid.
Experimental Protocol: Purification by Recrystallization
The final step in ensuring the purity of the synthesized compound is typically recrystallization.
-
Solvent Selection : The crude solid is dissolved in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropyl alcohol or ethanol).[6]
-
Hot Filtration : If any insoluble impurities are present, the hot solution is filtered.
-
Crystallization : The filtrate is allowed to cool slowly to room temperature, promoting the formation of crystals.
-
Isolation : The resulting crystals are collected by vacuum filtration.
-
Washing : The crystals are washed with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying : The purified crystals are dried under a high vacuum to remove residual solvent.[6]
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity, purity, and structure of 2-Ethoxy-4-(methylsulfanyl)benzoic acid.
Workflow for Analytical Characterization
Caption: A comprehensive workflow for the analytical characterization of the target compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the molecular structure. Expected signals in the ¹H NMR spectrum would include aromatic protons, the ethoxy group's ethyl protons, and the methylsulfanyl group's methyl protons. Spectral data for related compounds like 2-Ethoxybenzoic acid can serve as a reference.[7]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern. Electron ionization (EI) is a common technique for such analyses.[8]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present. Key expected absorbances include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches from the ether and carboxylic acid.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC method with UV detection is a standard approach for assessing the purity of benzoic acid derivatives.[9] A C18 column with a mobile phase consisting of an acetonitrile and water gradient is typically employed.[10][11]
-
Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method for monitoring reaction progress and assessing purity.
Physical Characterization
-
Melting Point Analysis : The melting point is a key indicator of purity. A sharp melting range suggests a highly pure compound.
-
pKa Determination : The acid dissociation constant (pKa) is a critical parameter, particularly for drug development, as it influences solubility and absorption. Potentiometric titration is the standard method for its determination. The pKa of related compounds, such as 4-(Methylsulfonyl)benzoic acid, has been determined in different solvents.[12]
Solubility and Stability Assessment
Understanding the solubility and stability of 2-Ethoxy-4-(methylsulfanyl)benzoic acid is paramount for its application in research and development.
Solubility Determination
The solubility of benzoic acid and its derivatives has been extensively studied in various solvents.[3][4]
Experimental Protocol: Equilibrium Solubility Measurement
-
Sample Preparation : An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH).
-
Equilibration : The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation : The saturated solution is filtered to remove any undissolved solid.
-
Quantification : The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.
Stability Studies
For drug development purposes, assessing the compound's stability under various conditions (e.g., pH, temperature, light) is crucial. A typical stability study involves:
-
Sample Incubation : Solutions of the compound are prepared in different buffers and stored under controlled conditions.
-
Time-Point Analysis : Aliquots are taken at various time points and analyzed by HPLC to quantify the remaining parent compound and identify any degradation products.
Conclusion
While direct experimental data for 2-Ethoxy-4-(methylsulfanyl)benzoic acid is not yet prevalent in the scientific literature, this guide provides a robust framework for its characterization. By leveraging data from structurally related molecules and outlining established analytical protocols, researchers and developers are well-equipped to undertake a thorough investigation of its physicochemical properties. The methodologies detailed herein are designed to ensure scientific integrity and produce the high-quality, reliable data necessary for advancing research and potential applications of this compound.
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